molecular formula C20H15ClFN5O B10930204 N-(2-Chloro-3-pyridinyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1011399-14-6

N-(2-Chloro-3-pyridinyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10930204
CAS No.: 1011399-14-6
M. Wt: 395.8 g/mol
InChI Key: HPZSYRDGWHGHJI-UHFFFAOYSA-N
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Description

N-(2-Chloro-3-pyridinyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that features a unique combination of pyridine, pyrazole, and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-3-pyridinyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and pyrazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common to monitor the reaction progress and verify the compound’s structure.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-3-pyridinyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like sodium methoxide (NaOMe), electrophiles like bromine (Br₂)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

N-(2-Chloro-3-pyridinyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-Chloro-3-pyridinyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or ion channels. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(2-Chloro-3-pyridinyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide exhibits unique structural features that contribute to its distinct chemical and biological properties

Properties

CAS No.

1011399-14-6

Molecular Formula

C20H15ClFN5O

Molecular Weight

395.8 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)-1-(4-fluorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H15ClFN5O/c1-11-10-15(20(28)25-16-4-3-9-23-18(16)21)17-12(2)26-27(19(17)24-11)14-7-5-13(22)6-8-14/h3-10H,1-2H3,(H,25,28)

InChI Key

HPZSYRDGWHGHJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C)C(=O)NC4=C(N=CC=C4)Cl

Origin of Product

United States

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